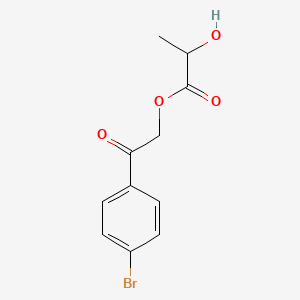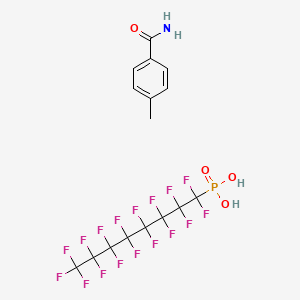![molecular formula C12H17NO7 B566085 (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester CAS No. 1072449-83-2](/img/structure/B566085.png)
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrano[3,4-d]oxazole core, which is fused with a carboxylic acid methyl ester group and a trihydroxypropyl side chain. Its stereochemistry is defined by the specific configuration of its chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano[3,4-d]oxazole ring system, followed by the introduction of the trihydroxypropyl side chain and the carboxylic acid methyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The trihydroxypropyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trihydroxypropyl side chain can yield carboxylic acids, while nucleophilic substitution of the ester group can produce amides.
科学的研究の応用
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Propyl Ester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of (3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester lies in its specific stereochemistry and the presence of the trihydroxypropyl side chain, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
methyl (3aR,4R,7aR)-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7/c1-5-13-9-7(19-5)3-8(12(17)18-2)20-11(9)10(16)6(15)4-14/h3,6-7,9-11,14-16H,4H2,1-2H3/t6-,7-,9-,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMPFIFSNPREIM-JBSYKWBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(O1)C=C(OC2C(C(CO)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











